Pixantrone-bis-(2'-N-BOC)
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H35N5O6 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[[6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-5,10-dioxobenzo[g]isoquinolin-9-yl]amino]ethyl]carbamate |
InChI |
InChI=1S/C27H35N5O6/c1-26(2,3)37-24(35)31-13-11-29-18-7-8-19(30-12-14-32-25(36)38-27(4,5)6)21-20(18)22(33)16-9-10-28-15-17(16)23(21)34/h7-10,15,29-30H,11-14H2,1-6H3,(H,31,35)(H,32,36) |
InChI Key |
VRRQAZAFZRQUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C2C(=C(C=C1)NCCNC(=O)OC(C)(C)C)C(=O)C3=C(C2=O)C=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Pixantrone Bis 2 N Boc
Precursor Identification and Synthesis of the Core Benzo[g]isoquinoline-5,10-dione Scaffold
The foundational structure of Pixantrone-bis-(2'-N-BOC) is the benzo[g]isoquinoline-5,10-dione core. The synthesis of this scaffold is a critical preliminary phase. One established route begins with 3,4-pyridinedicarboxylic acid. drugfuture.comgoogle.com This starting material is first converted to its corresponding cyclic anhydride (B1165640), pyridine-3,4-dicarboxylic anhydride, typically through treatment with acetic anhydride. drugfuture.comgoogle.com
The subsequent key step is a Friedel-Crafts acylation reaction between the anhydride and a suitable benzene (B151609) derivative. drugfuture.comgoogle.com To create a scaffold amenable to later nucleophilic substitution, a di-substituted benzene is used. In one pathway, p-difluorobenzene is acylated in the presence of a Lewis acid like aluminum chloride (AlCl3), yielding a mixture of regioisomeric keto acids. drugfuture.com This mixture then undergoes high-temperature cyclization in fuming sulfuric acid to form the crucial intermediate, 6,9-difluoro-benzo[g]isoquinoline-5,10-dione. drugfuture.com
An alternative approach involves the Friedel-Crafts bis-acylation of p-dimethoxybenzene with the pyridine (B92270) anhydride in a molten salt medium of aluminum chloride and sodium chloride. drugfuture.com This directly produces a 6,9-dimethoxy-benzo[g]isoquinoline-5,10-dione scaffold. drugfuture.com Both the difluoro- and dimethoxy- versions of the core serve as the electrophilic partners for the subsequent introduction of the side chains. drugfuture.com
Strategies for Bis-Protection of Amino Groups with tert-Butoxycarbonyl (Boc)
The side chains of Pixantrone (B1662873) are derived from ethylenediamine (B42938). To ensure selective reaction and prevent unwanted side products, the amino groups of ethylenediamine are protected with the tert-butoxycarbonyl (Boc) group prior to their attachment to the core scaffold. drugfuture.com The Boc group is favored due to its stability in a wide range of nucleophilic and basic conditions, while being readily removable under acidic conditions. genscript.com
Direct N-Boc Protection Techniques
The direct protection of amines with a Boc group is a fundamental and widely used transformation in organic synthesis. genscript.comnih.gov The most common reagent for this purpose is di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O. tandfonline.com The reaction involves treating the amine with (Boc)₂O, usually in the presence of a base or under specific solvent conditions. nih.govorganic-chemistry.org
For the synthesis of the required intermediate for Pixantrone, ethylenediamine is protected to form N-Boc-ethylenediamine. drugfuture.com Various methods have been developed for the efficient and selective mono-N-Boc protection of diamines and other polyamines. researchgate.netorganic-chemistry.org These techniques often leverage specific reaction conditions, such as controlled pH and the use of particular solvent systems like aqueous acetic acid and 1,4-dioxane, to achieve high regioselectivity. organic-chemistry.org The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and environmentally friendly reaction medium has also been described for N-Boc protection of various amines. tandfonline.com
Multi-step Synthetic Routes Involving Boc-Protected Intermediates
The synthesis of Pixantrone-bis-(2'-N-BOC) exemplifies a multi-step route where a protected intermediate is synthesized separately and then coupled to the core structure. beilstein-journals.orgresearchgate.net This strategy is crucial for controlling the final structure and minimizing purification challenges.
The key steps in this route are:
Protection: Ethylenediamine is reacted with di-tert-butyl dicarbonate to yield mono-N-Boc-protected ethylenediamine. drugfuture.com
Coupling/Substitution: The Boc-protected ethylenediamine is then reacted with the pre-formed 6,9-disubstituted-benzo[g]isoquinoline-5,10-dione core (either the difluoro or dimethoxy variant). drugfuture.comlatrobe.edu.au This reaction proceeds via nucleophilic aromatic substitution, where the unprotected amino group of the N-Boc-ethylenediamine displaces the fluoro or methoxy (B1213986) groups at the C-6 and C-9 positions of the core scaffold. drugfuture.comlatrobe.edu.au
Formation of the Final Product: This coupling step directly yields the target molecule, Pixantrone-bis-(2'-N-BOC), where two Boc-protected aminoethylamino side chains are attached to the quinone core. drugfuture.com
This multi-step approach, utilizing a Boc-protected intermediate, is a common strategy in the synthesis of complex molecules and pharmaceuticals, as it allows for cleaner reactions and more straightforward purification of the final product. genscript.comgoogle.com
Nucleophilic Aromatic Substitution (SNAr) with Boc-Protected Side Chains
The attachment of the Boc-protected side chains to the benzo[g]isoquinoline-5,10-dione core is achieved through a Nucleophilic Aromatic Substitution (SNAr) mechanism. latrobe.edu.aupressbooks.pub This type of reaction is possible because the aromatic core of the quinone is rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups. pressbooks.pubchadsprep.com In this case, the carbonyl groups of the quinone and the nitrogen atom within the isoquinoline (B145761) ring system activate the aromatic ring for nucleophilic attack.
The SNAr mechanism involves two main steps:
Addition: The nucleophile, which is the primary amine of the N-Boc-ethylenediamine, attacks the electron-deficient carbon atom at either the C-6 or C-9 position, breaking the aromaticity of the ring and forming a stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge of this intermediate is delocalized and stabilized by the electron-withdrawing groups. pressbooks.pub
Elimination: The leaving group (fluoride or methoxide) is expelled from the intermediate, and the aromaticity of the ring is restored, resulting in the final substituted product. pressbooks.pub
The reaction is performed with two equivalents of the Boc-protected side chain to substitute both positions on the core, ultimately forming Pixantrone-bis-(2'-N-BOC). drugfuture.comlatrobe.edu.au
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of Pixantrone-bis-(2'-N-BOC). Research and patent literature describe various conditions for the key synthetic steps.
For the initial Friedel-Crafts reaction, catalysts such as anhydrous ZnCl₂, SnCl₄, or a sulfuric acid solution in hexane (B92381) can be used, with reaction temperatures ranging from 90°C to 130°C. google.com The subsequent cyclization to form the core is often performed at high temperatures, such as 140°C in fuming sulfuric acid. drugfuture.com
The crucial SNAr coupling step has also been subject to optimization. The reaction can be carried out in solvents like pyridine or a mixture of THF and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). drugfuture.comlatrobe.edu.au Reaction temperatures are typically elevated, for instance at 50°C or 100°C, to drive the substitution to completion. drugfuture.comlatrobe.edu.au The choice of solvent and base is important to facilitate the reaction while minimizing side reactions. The use of protected ethylenediamine is in itself an optimization strategy, as it prevents the formation of polymeric side products and simplifies purification. google.com
Table 1: Example Reaction Conditions for Key Synthetic Steps
| Step | Reactants | Reagents & Solvents | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Core Synthesis | Pyridine-3,4-dicarboxylic anhydride, p-difluorobenzene | AlCl₃ | - | Mixture of keto acids | drugfuture.com |
| Cyclization | Keto acid mixture | Fuming H₂SO₄ | 140°C | 6,9-difluoro-benzo[g]isoquinoline-5,10-dione | drugfuture.com |
| SNAr Coupling | 6,9-difluoro-benzo[g]isoquinoline-5,10-dione, N-Boc-ethylenediamine | Pyridine | Elevated | Pixantrone-bis-(2'-N-BOC) | drugfuture.com |
| SNAr Coupling | Pixantrone core | N-Boc protected amine, DIPEA, THF | 50°C | Boc-protected derivative | latrobe.edu.au |
Scale-Up Considerations in Laboratory Synthesis
Scaling up the synthesis of Pixantrone-bis-(2'-N-BOC) from the bench to a larger laboratory scale requires careful consideration of several factors. The choice of reagents is paramount; for instance, one patented method highlights the use of a sulfuric acid solution in n-hexane as a catalyst for the Friedel-Crafts reaction, noting its convenient use and simple aftertreatment, which eliminates potential production risks associated with other Lewis acids. google.com
Table 2: Compound Names Mentioned in this Article
| Compound Name | Core Structure/Type |
|---|---|
| Pixantrone-bis-(2'-N-BOC) | Protected Aza-anthracenedione |
| Pixantrone | Aza-anthracenedione |
| 3,4-Pyridinedicarboxylic acid | Starting Material |
| Pyridine-3,4-dicarboxylic anhydride | Anhydride Intermediate |
| p-Difluorobenzene | Acylation Substrate |
| p-Dimethoxybenzene | Acylation Substrate |
| 6,9-Difluoro-benzo[g]isoquinoline-5,10-dione | Core Scaffold Intermediate |
| 6,9-Dimethoxy-benzo[g]isoquinoline-5,10-dione | Core Scaffold Intermediate |
| Ethylenediamine | Side Chain Precursor |
| N-Boc-ethylenediamine | Boc-Protected Side Chain |
Chemical Derivatization and Analog Synthesis Utilizing Pixantrone Bis 2 N Boc As an Intermediate
Strategies for Selective Deprotection of Boc Groups
The removal of the Boc protecting group is a critical step in the synthesis of pixantrone (B1662873) analogues, enabling the subsequent functionalization of the newly exposed primary amines. latrobe.edu.au The selection of the deprotection method is crucial to ensure the integrity of the core pixantrone structure and any other sensitive functional groups present in the molecule.
Acid-Catalyzed Deprotection Methodologies (e.g., Trifluoroacetic Acid)
Acid-catalyzed hydrolysis is a widely employed and effective method for the deprotection of N-Boc protected amines. nih.govmasterorganicchemistry.comfishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for this transformation. latrobe.edu.aumasterorganicchemistry.com The mechanism involves the protonation of the carbamate (B1207046) oxygen, which leads to the cleavage of the tert-butyl group as a stable carbocation. masterorganicchemistry.com Subsequent decarboxylation of the resulting carbamic acid yields the free amine. masterorganicchemistry.com
In the context of Pixantrone-bis-(2'-N-BOC), treatment with a solution of TFA in a suitable solvent like dichloromethane (B109758) or a solution of 4M HCl in dioxane effectively removes the Boc groups, yielding the corresponding pixantrone derivative as a salt. latrobe.edu.au For instance, the deprotection of a disubstituted Boc-protected pixantrone analogue with TFA resulted in the final product as a TFA salt in a 72% yield. latrobe.edu.au Similarly, a monosubstituted version was deprotected to its TFA salt with a 67% yield. latrobe.edu.au Another general method describes dissolving the Boc-protected amine in 4M HCl in dioxane and stirring at room temperature for a short period, followed by precipitation and collection of the deprotected product. latrobe.edu.au
The choice of acidic reagent and reaction conditions can be tailored to the specific substrate and the desired outcome. smolecule.com While effective, a key challenge in acid-catalyzed deprotection is achieving selectivity when other acid-sensitive functionalities are present in the molecule. nih.gov
Subsequent Functionalization and Coupling Reactions of Deprotected Amines
Once the Boc groups are removed from Pixantrone-bis-(2'-N-BOC), the resulting free primary amines become available for a variety of chemical modifications. latrobe.edu.au This allows for the introduction of new functional groups and the synthesis of a diverse range of pixantrone analogues.
Amidation and Esterification Reactions
The deprotected primary amines of pixantrone derivatives can readily undergo amidation and esterification reactions to introduce new functionalities. latrobe.edu.augoogleapis.com Amide bond formation is a particularly versatile strategy for modifying the side chains. latrobe.edu.au For example, amide side chains have been explored to introduce additional hydrogen bonding opportunities and to increase the conformational rigidity of the side chains. latrobe.edu.au This can be achieved by coupling the deprotected amine with a carboxylic acid, often activated by a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). latrobe.edu.au
Esterification, while less commonly reported for modifying the amine side chains of pixantrone itself, is a fundamental reaction in organic synthesis. googleapis.commdpi.com In the broader context of creating derivatives, ester bonds can be incorporated into linkers or other parts of the molecule. The direct amidation of esters with amines is also a viable synthetic route. rsc.org
Conjugation Strategies for Bioconjugate Synthesis (e.g., DNA Adduct-Forming Derivatives)
A significant application of functionalizing deprotected pixantrone amines is the synthesis of bioconjugates, particularly derivatives capable of forming covalent adducts with DNA. latrobe.edu.aunih.gov Pixantrone itself can be activated by formaldehyde (B43269) to form DNA adducts, a property that is believed to contribute to its anticancer activity. nih.govnih.gov By modifying the side chains, it is possible to design analogues with enhanced adduct-forming capabilities. researchgate.net
The synthesis of these derivatives often involves coupling the deprotected amine with a pre-designed side chain that may contain additional reactive groups. latrobe.edu.au The goal is to create molecules that can form more stable or more potent DNA adducts, potentially leading to improved therapeutic efficacy. researchgate.net For instance, extending the linker region of the side arms could provide the terminal primary amine with greater flexibility to access and react with guanine (B1146940) residues in the DNA. researchgate.net
Design and Synthesis of Novel Pixantrone Analogues via Boc-Mediated Routes
The use of Pixantrone-bis-(2'-N-BOC) as a synthetic intermediate provides a robust platform for the design and synthesis of novel pixantrone analogues. The Boc protecting group strategy allows for the initial construction of the core pixantrone structure, followed by selective deprotection and derivatization of the side-chain amines. latrobe.edu.au This modular approach enables the systematic variation of the side chains to explore their impact on biological activity.
Novel analogues have been synthesized with modified side chains incorporating features such as amides and extended linkers. latrobe.edu.auresearchgate.net The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between a protected amine-containing side chain and a suitable pixantrone core precursor. latrobe.edu.au After the coupling reaction, the Boc groups are removed to yield the final, functionalized pixantrone analogue. latrobe.edu.au This methodology has been successfully employed to create a series of anthracenedione derivatives with diverse side chains. latrobe.edu.au
Rational Design Principles for Structure-Activity Relationship (SAR) Studies
The development of new pixantrone analogues is guided by rational design principles aimed at understanding the structure-activity relationship (SAR). acs.orgresearchgate.net SAR studies investigate how specific structural modifications to a molecule affect its biological activity, providing valuable insights for the design of more potent and selective drugs. nih.govnih.gov
For pixantrone analogues, a key focus of SAR studies is the role of the side chains in DNA interaction and topoisomerase II inhibition. researchgate.net It has been proposed that the primary amino groups in the side chains are crucial for the interaction with DNA. core.ac.uk Molecular modeling studies can be used to predict how changes in side-chain length, flexibility, and functionality might influence the binding of the analogue to DNA and its ability to form adducts. researchgate.net For example, it was hypothesized that extending the linker region of the side chains could enhance the ability of the terminal amine to form crosslinks with DNA. researchgate.net The synthesis of a library of analogues with systematic variations, facilitated by the Boc-mediated route, allows for the experimental validation of these hypotheses and the establishment of clear SAR trends.
Spectroscopic and Analytical Characterization of Pixantrone Bis 2 N Boc
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of a synthesized compound like Pixantrone-bis-(2'-N-BOC).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
NMR spectroscopy would be the primary tool for elucidating the detailed structure of Pixantrone-bis-(2'-N-BOC). Both ¹H and ¹³C NMR would provide crucial information.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the carbonyl carbons, the aromatic carbons, the carbons of the side chains, and the characteristic signals for the quaternary and methyl carbons of the BOC groups.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, confirming the precise linkage of the BOC groups to the side-chain nitrogens. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different protons, helping to determine the molecule's conformation in solution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination
HRMS is essential for determining the exact molecular weight of Pixantrone-bis-(2'-N-BOC) and confirming its elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. The high-resolution measurement allows for the calculation of a precise molecular formula, distinguishing it from other potential compounds with the same nominal mass.
Furthermore, tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern. The fragmentation of the molecular ion would be expected to show characteristic losses, such as the loss of the BOC groups (as isobutylene (B52900) and carbon dioxide) and fragmentation of the side chains, providing further structural confirmation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR Spectroscopy: The IR spectrum of Pixantrone-bis-(2'-N-BOC) would display characteristic absorption bands. Key expected vibrations would include C=O stretching from the quinone and the BOC carbonyl groups, N-H stretching (which may be absent or shifted due to the BOC protection), C-N stretching, and aromatic C-H and C=C stretching.
UV-Vis Spectroscopy: The UV-Vis spectrum is dictated by the chromophore of the molecule. For Pixantrone-bis-(2'-N-BOC), the aza-anthracenedione core would be responsible for its absorption in the UV and visible regions. The spectrum would be useful for quantitative analysis and for monitoring reactions.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for assessing the purity of Pixantrone-bis-(2'-N-BOC) and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development
A reversed-phase HPLC (RP-HPLC) method would be the standard approach for determining the purity of Pixantrone-bis-(2'-N-BOC). Method development would involve optimizing several parameters:
Stationary Phase: A C18 or C8 column would likely be the first choice.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used. Gradient elution would likely be necessary to achieve good separation of the main compound from any impurities.
Detection: A UV-Vis detector set at one of the absorption maxima of the compound would be used for quantification.
A validated HPLC method would provide information on the percentage purity of the compound and would be used for quality control during its synthesis.
Ultra-Performance Liquid Chromatography (UPLC) Applications
UPLC, which uses smaller particle size columns and higher pressures than HPLC, offers advantages in terms of speed, resolution, and sensitivity. A UPLC method could be developed for faster purity analysis and for the detection of trace impurities. The principles of method development would be similar to HPLC, but with adjustments to flow rates and gradient profiles to leverage the benefits of the UPLC system.
Supercritical Fluid Chromatography (SFC) for Complex Mixture Resolution
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase, offering a hybrid of gas and liquid chromatography. It is particularly adept at the separation of complex mixtures and chiral compounds. In the context of synthesizing Pixantrone-bis-(2'-N-BOC), SFC would be an invaluable tool for monitoring reaction progress and purifying the final product from starting materials, byproducts, and any over-reacted species.
The methodology would involve dissolving the crude reaction mixture in a suitable organic solvent and injecting it into the SFC system. A typical setup might employ a packed column, such as one with a 2-ethylpyridine (B127773) stationary phase, which has proven effective for separating a wide range of pharmaceutical compounds. The mobile phase would likely consist of supercritical carbon dioxide (CO₂) modified with a polar organic solvent like methanol (B129727) or ethanol (B145695) to elute the relatively polar Pixantrone-bis-(2'-N-BOC) molecule. Method development would focus on optimizing parameters such as pressure, temperature, and the gradient of the co-solvent to achieve baseline resolution of all components in the mixture. The high diffusion rates and low viscosity of the supercritical mobile phase allow for faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC).
While specific chromatograms and retention time data for Pixantrone-bis-(2'-N-BOC) are not available, the expected outcome of SFC analysis would be a high-resolution separation, enabling the isolation of the desired compound with high purity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone analytical technique for confirming the identity and assessing the purity of synthesized compounds. For Pixantrone-bis-(2'-N-BOC), this method would provide definitive evidence of its successful synthesis.
The liquid chromatography portion of the analysis would separate the target compound from any impurities. A reversed-phase C18 column is commonly used for such analyses. The mobile phase would typically be a gradient of water and an organic solvent like acetonitrile, often with a small amount of an acid (e.g., formic acid) to improve the peak shape and ionization efficiency.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be the expected method to generate ions of Pixantrone-bis-(2'-N-BOC). The initial mass spectrometry (MS) scan would aim to detect the protonated molecular ion ([M+H]⁺). Given the molecular formula of Pixantrone-bis-(2'-N-BOC) (C₂₇H₃₅N₅O₆), the expected monoisotopic mass of the [M+H]⁺ ion would be calculated.
Tandem mass spectrometry (MS/MS) would then be performed on the isolated parent ion. This involves fragmenting the ion and analyzing the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule's structure, and its analysis would confirm the presence of the core Pixantrone (B1662873) structure as well as the two N-BOC protecting groups. While specific m/z values for parent and fragment ions are not documented in the literature, the analysis would confirm the compound's identity. The purity would be determined from the LC chromatogram by calculating the area of the main peak relative to the total area of all peaks.
Table 1: Hypothetical LC-MS/MS Parameters for Analysis of Pixantrone-bis-(2'-N-BOC)
| Parameter | Value |
|---|---|
| LC System | |
| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Scan Range | m/z 100-1000 |
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This analysis provides a crucial check on the purity and empirical formula of a newly synthesized substance like Pixantrone-bis-(2'-N-BOC).
For this analysis, a small, precisely weighed sample of the purified compound is combusted in a controlled environment. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then quantitatively measured by various detection methods. The results are presented as the weight percentage of each element in the sample.
The theoretical elemental composition is calculated from the molecular formula of Pixantrone-bis-(2'-N-BOC), which is C₂₇H₃₅N₅O₆. The experimental percentages obtained from the analysis are then compared to these theoretical values. A close correlation (typically within ±0.4%) between the experimental and theoretical percentages provides strong evidence for the compound's elemental composition and high level of purity.
Table 2: Theoretical Elemental Composition of Pixantrone-bis-(2'-N-BOC)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 27 | 324.297 | 60.09% |
| Hydrogen | H | 1.008 | 35 | 35.280 | 6.54% |
| Nitrogen | N | 14.007 | 5 | 70.035 | 12.98% |
| Oxygen | O | 15.999 | 6 | 95.994 | 17.79% |
| Total | | | | 525.606 | 100.00% |
Molecular Interactions and Mechanistic Research of Pixantrone Scaffolds Enabled by Boc Chemistry
Interactions with Other Cellular Biomolecules and Pathways
Protein Binding Affinity Studies
Beyond its interaction with topoisomerase II, the pixantrone (B1662873) scaffold interacts with other biomolecules, most notably DNA itself. Pixantrone functions as a DNA intercalator, inserting itself between the base pairs of the DNA double helix, although its affinity is described as modest. nih.govdrugbank.com This intercalation is one of the multiple binding modes through which it interacts with DNA. nih.gov
Recent studies have quantified the DNA binding affinity of pixantrone. In a Thiazole Orange (ThO) displacement assay using a DNA substrate containing a tetrahydrofuran (B95107) (THF) moiety (an analog of an apurinic/apyrimidinic site), pixantrone's binding constant was determined and compared to the structurally related compound, mitoxantrone. nih.gov The results indicated that pixantrone has a significantly lower affinity for this type of DNA lesion compared to mitoxantrone. nih.gov Additionally, molecular docking studies have explored the binding affinities of pixantrone with other protein targets involved in cancer, such as DNA polymerase epsilon, Integrin alpha-v beta-8, and TBK1, suggesting it may act as a multitargeted inhibitor. nih.gov
Table 2: Comparative DNA Binding Affinity at AP Site Analogue
| Compound | Apparent DNA Binding Constant (nM) | Relative Affinity | Source(s) |
|---|---|---|---|
| Mitoxantrone | 83 ± 3 | Higher | nih.gov |
| Pixantrone | 1,250 ± 320 | ~15-fold Lower | nih.gov |
Modulation of Cellular Signaling Pathways
The cellular effects of pixantrone are mediated through the modulation of complex signaling pathways, primarily those related to the DNA damage response (DDR). The induction of DSBs by pixantrone is a critical upstream event that typically activates DDR kinases, leading to cell cycle arrest and apoptosis. nih.govmdpi.com However, research suggests that pixantrone's impact on these pathways may be atypical.
Studies have shown that at cytotoxic concentrations, pixantrone does not necessarily trigger a canonical DNA damage signaling response or activate the mitotic checkpoint. nih.govnih.govtandfonline.com For instance, in some solid tumor cell lines, concentrations of pixantrone that were lethal in long-term clonogenic assays did not impede cell cycle progression in the short term. nih.govtandfonline.com Furthermore, the classic DNA damage marker, γH2AX foci, was not observed in the main nuclei of pixantrone-treated cells, although these foci were detected in micronuclei formed after aberrant cell divisions. nih.govnih.gov This suggests that pixantrone may induce a form of latent DNA damage that bypasses standard checkpoint signaling, leading to cell death through alternative mechanisms following flawed mitosis. nih.govtandfonline.com
Computational Chemistry and Molecular Modeling Studies of Pixantrone Analogues
Molecular Docking Simulations with Biological Target Proteins (e.g., DNA Polymerase Epsilon, Topoisomerase II)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on Pixantrone (B1662873) maleate (B1232345), a close analogue, have utilized this method to explore its interactions with key biological targets involved in cancer progression, such as DNA Polymerase Epsilon and Topoisomerase II. nih.govnih.gov
In a detailed molecular docking study, Pixantrone maleate was identified as a potent multitargeted inhibitor. nih.gov The simulations revealed strong binding affinities for several crucial proteins. For DNA Polymerase Epsilon (PDB ID: 5VBN), the docking score indicated a strong interaction, which was further supported by Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. nih.gov The primary interactions stabilizing the complex included hydrogen bonds with amino acid residues ASP2218 and LYS2228, and a salt bridge with GLU2229. nih.gov
Pixantrone and its related compounds, like mitoxantrone, are well-established Topoisomerase II poisons. nih.govwikipedia.org Docking studies on similar compounds have shown that the planar anthraquinone (B42736) core intercalates into DNA, while the side chains interact with the enzyme's binding pocket. nih.gov For Pixantrone maleate's interaction with another cancer-related protein, TBK1 (PDB ID: 6NT9), docking simulations showed a strong binding affinity, facilitated by three hydrogen bonds with residues LEU269, GLU375, and THR431, a salt bridge with GLU375, and a pi-cation interaction with LYS323. nih.gov These detailed interaction maps are crucial for understanding the compound's mechanism of action at an atomic level. nih.gov
| Target Protein | PDB ID | Docking Score (kcal/mol) | MM/GBSA Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| DNA Polymerase Epsilon | 5VBN | -8.147 | -40.55 | ASP2218, LYS2228, GLU2229 |
| TBK1 | 6NT9 | -7.310 | -37.64 | LEU269, GLU375, THR431, LYS323 |
| Integrin alpha-v beta-8 | 6UJB | -8.206 | -33.67 | Not specified |
Quantum Chemical Studies (e.g., DFT) on Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics. DFT studies on Pixantrone maleate have provided a detailed characterization of its molecular properties. nih.gov
Calculations performed using the B3LYP-D3 functional and a 6-31g** basis set determined the gas-phase energy of Pixantrone maleate to be -1084.190725 kcal/mol, a key indicator of its inherent stability. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's chemical reactivity and its ability to participate in electronic transitions. nih.gov The moderate dipole moment calculated for the molecule (2.207 D) suggests it has the potential to interact effectively with charged regions within protein binding sites. nih.gov These quantum mechanical findings are vital for rationalizing the molecule's interactions with biological targets and for guiding the design of new analogues with optimized pharmaceutical properties. nih.gov
| Property | Calculated Value |
|---|---|
| Gas Phase Energy | -1084.190725 kcal/mol |
| Dipole Moment | 2.207 D |
| Number of Canonical Orbitals | 463 |
Molecular Dynamics (MD) Simulations of Ligand-Biomolecule Complexes
Molecular dynamics (MD) simulations offer a dynamic view of the interactions between a ligand and its biological target over time, providing information on the stability and conformational changes of the complex. nih.gov MD simulations are a powerful tool for validating the interactions predicted by molecular docking. nih.gov
For Pixantrone maleate, 100-nanosecond MD simulations were conducted to assess the stability of its complexes with target proteins like DNA Polymerase Epsilon. nih.gov The stability of these complexes was evaluated by analyzing the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD plots for the protein-ligand complexes showed that after initial fluctuations, the systems reached a stable state, confirming the reliability of the binding interactions. nih.gov For the complex with DNA Polymerase Epsilon (PDB ID: 5VBN), the protein and ligand showed initial deviations at 0.10 ns but exhibited stable performance for the remainder of the simulation. nih.gov Similarly, the complex with TBK1 (PDB ID: 6NT9) also demonstrated stability, with the protein deviating to 4.10 Å by the end of the 100 ns simulation. nih.gov RMSF analysis further helps in understanding the flexibility of individual atoms within the complex during the simulation. nih.gov
| Target Protein Complex | Simulation Length | Key Stability Metric | Finding |
|---|---|---|---|
| Pixantrone Maleate - DNA Polymerase Epsilon (5VBN) | 100 ns | RMSD | The complex reached a stable state after initial equilibration. |
| Pixantrone Maleate - TBK1 (6NT9) | 100 ns | RMSD | The complex demonstrated stability and dependability throughout the simulation. |
| Pixantrone Maleate - Integrin alpha-v beta-8 (6UJB) | 100 ns | RMSD | The complex reached a stable state, indicating reliable interactions. |
Pharmacophore Modeling for Structure-Based Drug Design
Pharmacophore modeling is a cornerstone of rational drug design, focusing on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov This model then serves as a template for designing or screening for new molecules with similar activity. nih.gov A pharmacophore model can be generated based on the structure of the target protein (structure-based) or a set of known active ligands (ligand-based). nih.gov
For Pixantrone analogues, a structure-based pharmacophore model could be developed using the interaction data from molecular docking and MD simulations. nih.gov The key interactions of Pixantrone maleate with Topoisomerase II or DNA Polymerase Epsilon—such as hydrogen bond donors from the amine side chains, hydrogen bond acceptors, aromatic rings for pi-stacking, and positive ionizable features—would define the pharmacophore points. nih.govnih.gov
For example, a potential pharmacophore model for Topoisomerase II inhibition based on Pixantrone's binding mode would likely include:
Aromatic Rings: To account for the necessary DNA intercalation.
Hydrogen Bond Donors/Acceptors: Representing the interactions with specific amino acid residues in the enzyme's active site.
Positive Ionizable Features: Corresponding to the protonated amines on the side chains, which are crucial for forming salt bridges and other electrostatic interactions. nih.govnih.gov
Such a validated pharmacophore model could then be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds that fit the model and are therefore potential new inhibitors. nih.govnih.gov This approach accelerates the discovery of new drug candidates by focusing on molecules with a high probability of binding to the desired target. nih.gov
Based on a comprehensive search of publicly available scientific literature, there is no information regarding the preclinical in vitro pharmacological and cellular research of the specific compound "Pixantrone-bis-(2'-N-BOC)". The provided search results exclusively pertain to the active pharmaceutical ingredient, Pixantrone .
"Pixantrone-bis-(2'-N-BOC)" is understood to be a chemically modified form of Pixantrone, where the amine groups are protected by tert-Butyloxycarbonyl (BOC). Such a compound is typically a synthetic intermediate or a potential prodrug, and it is not the form that is typically subjected to the detailed pharmacological and cellular studies outlined in the request. The focus of in vitro research is on the biologically active molecule, which in this case is Pixantrone.
Consequently, it is not possible to generate an article that adheres to the strict constraints of the user's request, as no data exists in the public domain for "Pixantrone-bis-(2'-N-BOC)" concerning:
In Vitro Cytotoxicity Assays and Cell Viability Studies
Cellular Uptake and Subcellular Localization Studies
Cell Cycle Perturbation Analysis in Cultured Cells
Apoptosis Induction and Mechanistic Delineation
Selectivity Studies in Comparative Cellular Models
Therefore, the requested article cannot be generated.
Preclinical in Vitro Pharmacological and Cellular Research Focus on Methodology and Fundamental Mechanisms
Investigations into Mechanisms of Acquired Resistance in Cell Lines
The emergence of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which tumor cells develop resistance to a particular therapeutic agent is crucial for optimizing its clinical use and developing strategies to overcome this resistance. In the preclinical setting, in vitro models of acquired resistance are invaluable tools for these investigations.
One such model has been developed for pixantrone (B1662873), an aza-anthracenedione, to explore the cellular and molecular changes that lead to reduced drug sensitivity. researchgate.net By continuously exposing the human breast cancer cell line, MCF-7, to gradually increasing concentrations of pixantrone, a resistant subline, designated as MCF-7/aza, was established. This cell line exhibited a 20-fold increase in resistance to pixantrone compared to the parental MCF-7 cells. researchgate.net
Further characterization of the MCF-7/aza cell line revealed important insights into the mechanisms of resistance. The cells demonstrated cross-resistance to other anticancer agents, including mitoxantrone and two aza-anthrapyrazole compounds, BBR 3438 and BBR 3576. researchgate.net Interestingly, the level of resistance to mitoxantrone was significantly higher than that to pixantrone itself. researchgate.net
Molecular analyses using Western blotting techniques identified elevated levels of the Breast Cancer Resistance Protein (BCRP) in the MCF-7/aza cells, while the expression of P-glycoprotein (Pgp) was not affected. researchgate.net This finding suggested that BCRP, an ATP-binding cassette (ABC) transporter known to efflux a wide range of substrates from cells, plays a key role in the acquired resistance to pixantrone in this model.
To functionally validate the role of BCRP, experiments were conducted using specific inhibitors of ABC transporters. The resistance to pixantrone in the MCF-7/aza cells was successfully reversed by fumitremorgin C, a known inhibitor of BCRP. researchgate.net In contrast, verapamil, a classic inhibitor of Pgp, had no effect on reversing pixantrone resistance, further implicating BCRP as the primary efflux pump responsible for the resistance phenotype. researchgate.net
Microscopic evaluation of the intracellular distribution of pixantrone in the resistant cells revealed a distinct pattern compared to the sensitive parental cells. In the MCF-7/aza cells, pixantrone was observed to be sequestered in cytoplasmic vesicles, rather than accumulating in the nucleus, which is its primary site of action. researchgate.net This sequestration is consistent with an active efflux mechanism mediated by BCRP, preventing the drug from reaching its target.
| Cell Line | Method of Resistance Induction | Fold Resistance | Cross-Resistance | Mechanism of Resistance | Reversal of Resistance | Intracellular Drug Distribution |
|---|---|---|---|---|---|---|
| MCF-7/aza | Continuous in vitro exposure to increasing concentrations of Pixantrone | 20-fold to Pixantrone | Mitoxantrone, BBR 3438, BBR 3576 | Elevated expression of BCRP (Breast Cancer Resistance Protein); No increase in Pgp (P-glycoprotein) | Reversed by Fumitremorgin C (BCRP inhibitor); Not reversed by Verapamil (Pgp inhibitor) | Sequestration in cytoplasmic vesicles |
Combination Studies with Other Small Molecules in Preclinical Cellular Models
The evaluation of combination therapies in preclinical cellular models is a critical step in identifying synergistic or additive interactions that could translate into improved therapeutic outcomes. For pixantrone, several in vitro studies have explored its efficacy when combined with other small molecules across various cancer cell lines. These studies aim to elucidate potential synergistic mechanisms and provide a rationale for future clinical investigations of combination regimens.
In a study focused on multiple myeloma, the combination of pixantrone with the histone deacetylase inhibitor panobinostat was found to be highly effective. nih.gov This combination demonstrated a synergistic effect in inhibiting the proliferation of the OPM-2 myeloma cell line. nih.gov Synergistic activity was also observed when pixantrone was combined with dexamethasone, and a three-drug combination with panobinostat and dexamethasone also resulted in significant proliferation inhibition. nih.gov Furthermore, synergistic effects were noted in myeloma cell lines when pixantrone was combined with doxorubicin and bendamustine. nih.gov
Another investigation in MCF-7 breast cancer cells explored the interaction of pixantrone with the formaldehyde-releasing prodrug AN9. researcher.life This combination generally resulted in mild synergism in various cell death and clonogenic assays. The co-administration of AN9 with pixantrone led to the formation of pixantrone-DNA adducts, which is a mechanism of action distinct from the topoisomerase II inhibition typically associated with pixantrone. researcher.life This suggests that combining pixantrone with agents that can enhance its DNA-adduct forming capabilities could be a valuable therapeutic strategy. researcher.life
The potential for synergistic interactions between pixantrone and targeted agents has also been explored in lymphoma cell lines. While detailed results are not extensively published, there is evidence suggesting in vitro synergism when pixantrone is combined with agents such as ibrutinib and idelalisib.
| Cell Line(s) | Combination Agent(s) | Observed Effect | Key Findings |
|---|---|---|---|
| OPM-2 (Multiple Myeloma) | Panobinostat | Synergistic | Effective inhibition of cell proliferation. nih.gov |
| Multiple Myeloma Cell Lines | Dexamethasone | Synergistic | Enhanced anti-proliferative activity. nih.gov |
| Multiple Myeloma Cell Lines | Doxorubicin | Synergistic | Strong anti-proliferative activity. nih.gov |
| Multiple Myeloma Cell Lines | Bendamustine | Synergistic | Strong anti-proliferative activity. nih.gov |
| MCF-7 (Breast Cancer) | AN9 (Formaldehyde-releasing prodrug) | Mild Synergism | Potentiated cell kill, suggesting a topoisomerase II-independent mechanism of cell death via pixantrone-DNA adducts. researcher.life |
| Lymphoma Cell Lines | Ibrutinib, Idelalisib | Synergistic | In vitro demonstration of synergism with targeted agents. |
Q & A
Advanced Research Question
- Use hepatic microsomal assays (human or rodent) with LC-MS/MS to quantify parent compound degradation.
- Monitor cytochrome P450 interactions via inhibition assays (CYP3A4/2D6 isoforms) .
- Compare half-life () data with computational ADMET predictions (e.g., SwissADME). Document methodology details per Beilstein guidelines, including microsome batch numbers and incubation conditions .
How should researchers address variability in cytotoxicity assays when testing Pixantrone-bis-(2'-N-BOC) across different cancer models?
Advanced Research Question
- Standardize cell culture conditions (passage number, serum concentration) to minimize batch effects.
- Include positive controls (e.g., doxorubicin) and normalize data to cell viability baselines.
- Use multi-omics approaches (transcriptomics/proteomics) to identify resistance mechanisms in outlier models . Statistical rigor (e.g., Bonferroni correction) is essential for high-throughput data .
What are the best practices for reporting synthetic and analytical data in manuscripts to ensure reproducibility?
Basic Research Question
- Follow Beilstein Journal guidelines:
- Use hyperlinks to supplementary materials for chromatograms and spectral data .
How can researchers leverage structure-activity relationship (SAR) studies to improve Pixantrone-bis-(2'-N-BOC)’s therapeutic index?
Advanced Research Question
- Synthesize analogs with modified Boc groups (e.g., fluorinated or brominated aryl substituents) and test cytotoxicity/selectivity .
- Apply molecular docking to predict DNA-binding affinity changes.
- Use PCA (principal component analysis) to correlate structural descriptors (logP, polar surface area) with in vivo efficacy .
What methodological considerations are critical when transitioning Pixantrone-bis-(2'-N-BOC) from in vitro to in vivo models?
Advanced Research Question
- Optimize pharmacokinetics via PEGylation or liposomal encapsulation to enhance plasma stability.
- Validate dosing regimens using allometric scaling from rodent to human equivalents.
- Monitor organ toxicity via histopathology and serum biomarkers (ALT/AST) . Adhere to PICOT timelines (e.g., 28-day toxicity studies) .
How can discourse analysis frameworks improve interdisciplinary collaboration in Pixantrone-bis-(2'-N-BOC) research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
